molecular formula C18H26BClO4 B13567563 Tert-butyl 2-[3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

Tert-butyl 2-[3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

Cat. No.: B13567563
M. Wt: 352.7 g/mol
InChI Key: KGJBKRRLDYHWCX-UHFFFAOYSA-N
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Description

Tert-butyl 2-[3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate: is a chemical compound with significant applications in various fields such as chemistry, biology, and industry. This compound is known for its unique structure, which includes a tert-butyl ester group and a dioxaborolane moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) are commonly used.

    Oxidation: Hydrogen peroxide or sodium periodate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typical reducing agents.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate are used.

Major Products

The major products formed from these reactions include substituted phenyl esters, boronic acids, and coupled aromatic compounds .

Scientific Research Applications

Tert-butyl 2-[3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate: has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-[3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane moiety allows for efficient coupling reactions, while the chloro group facilitates substitution reactions. These properties make it a versatile building block in organic synthesis .

Comparison with Similar Compounds

Tert-butyl 2-[3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate: can be compared with similar compounds such as:

    Phenylboronic acid pinacol ester: Similar in structure but lacks the ester and chloro functionalities.

    Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate: Contains a pyrazole ring instead of a phenyl ring.

    Tert-butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate: Features a pyridine ring and a pyrrolidine moiety.

These comparisons highlight the unique structural features and reactivity of This compound , making it a valuable compound in various applications .

Properties

Molecular Formula

C18H26BClO4

Molecular Weight

352.7 g/mol

IUPAC Name

tert-butyl 2-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

InChI

InChI=1S/C18H26BClO4/c1-16(2,3)22-15(21)11-12-8-9-13(14(20)10-12)19-23-17(4,5)18(6,7)24-19/h8-10H,11H2,1-7H3

InChI Key

KGJBKRRLDYHWCX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CC(=O)OC(C)(C)C)Cl

Origin of Product

United States

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